molecular formula C18H16N2O B11848576 3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole CAS No. 62407-06-1

3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole

Katalognummer: B11848576
CAS-Nummer: 62407-06-1
Molekulargewicht: 276.3 g/mol
InChI-Schlüssel: IQDIPRNEAVNJDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,8-dimethylchromone with phenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while substitution reactions can produce various functionalized derivatives of the original compound .

Wirkmechanismus

The mechanism of action of 3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase IV, an enzyme involved in DNA replication, thereby exhibiting antimicrobial properties . Additionally, its antioxidant activity may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Eigenschaften

CAS-Nummer

62407-06-1

Molekularformel

C18H16N2O

Molekulargewicht

276.3 g/mol

IUPAC-Name

3,8-dimethyl-1-phenyl-4H-chromeno[4,3-c]pyrazole

InChI

InChI=1S/C18H16N2O/c1-12-8-9-17-15(10-12)18-16(11-21-17)13(2)19-20(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI-Schlüssel

IQDIPRNEAVNJDO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)OCC3=C2N(N=C3C)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.